molecular formula C8H12BNO2S B596837 (6-(Propylthio)pyridin-3-yl)boronic acid CAS No. 1256345-97-7

(6-(Propylthio)pyridin-3-yl)boronic acid

Cat. No.: B596837
CAS No.: 1256345-97-7
M. Wt: 197.059
InChI Key: OLKGUNOWBUOIHM-UHFFFAOYSA-N
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Description

(6-(Propylthio)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a propylthio group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Propylthio)pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a preference for methods that offer high yields, selectivity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their robustness and efficiency.

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 3-Pyridinylboronic acid
  • 4-Pyridinylboronic acid
  • 2-Pyridinylboronic acid
  • 6-Chloro-3-pyridinylboronic acid

Comparison: (6-(Propylthio)pyridin-3-yl)boronic acid is unique due to the presence of the propylthio group, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of steric and electronic effects compared to other pyridinylboronic acids, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(6-propylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKGUNOWBUOIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681635
Record name [6-(Propylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-97-7
Record name Boronic acid, B-[6-(propylthio)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Propylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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